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molecular formula C27H25F3N2O B1673499 Flutroline CAS No. 70801-02-4

Flutroline

Cat. No. B1673499
M. Wt: 450.5 g/mol
InChI Key: OYGDOCFZQVGFIP-UHFFFAOYSA-N
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Patent
US04467090

Procedure details

A solution of 1.16 g 8-fluoro-5-(p-fluorophenyl)-2-[4-(p-fluorophenyl)-4-hydroxybutyryl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (0.0025 mole) in toluene (35 ml) was stirred under nitrogen while 0.0132 mole of sodium bis(2-methoxyethoxy)aluminum hydride (70% in benzene) was added. The resulting mixture was heated on a steam bath one hour, cooled to room temperature and poured into water, and extracted with ethyl acetate. The organic layer was concentrated in vacuo. The resulting residue was chromatographed on silica gel with ethyl acetate as eluant and monitoring by tlc (two solvent systems: 9:1 CHCl3 :methanol and acetonitrile) with authentic flutroline as control. Product fractions were combined, evaporated to drynes, the residue triturated with diisopropyl ether to yield title product, 175 mg; m.p. 141.5-144; mixed up with authentic flutroline, no depression.
Name
8-fluoro-5-(p-fluorophenyl)-2-[4-(p-fluorophenyl)-4-hydroxybutyryl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0.0132 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]2[N:7]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)[C:6]3[CH2:18][CH2:19][N:20]([C:22](=O)[CH2:23][CH2:24][CH:25]([C:27]4[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=4)[OH:26])[CH2:21][C:5]=3[C:4]=2[CH:3]=1.[H-].COCCO[Al+]OCCOC.[Na+].[H-].O>C1(C)C=CC=CC=1>[CH:28]1[C:27]([CH:25]([OH:26])[CH2:24][CH2:23][CH2:22][N:20]2[CH2:21][C:5]3[C:4]4[CH:3]=[C:2]([F:1])[CH:10]=[CH:9][C:8]=4[N:7]([C:11]4[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=4)[C:6]=3[CH2:18][CH2:19]2)=[CH:32][CH:31]=[C:30]([F:33])[CH:29]=1 |f:1.2.3.4|

Inputs

Step One
Name
8-fluoro-5-(p-fluorophenyl)-2-[4-(p-fluorophenyl)-4-hydroxybutyryl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
1.16 g
Type
reactant
Smiles
FC1=CC=2C3=C(N(C2C=C1)C1=CC=C(C=C1)F)CCN(C3)C(CCC(O)C3=CC=C(C=C3)F)=O
Name
Quantity
0.0132 mol
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated on a steam bath one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on silica gel with ethyl acetate as eluant
CUSTOM
Type
CUSTOM
Details
evaporated to drynes
CUSTOM
Type
CUSTOM
Details
the residue triturated with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C(CCCN2CCC3=C(C=4C=C(C=CC4N3C=5C=CC(=CC5)F)F)C2)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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